

# Application Notes and Protocols for Preparing YX-2-107 Stock Solution

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## Compound of Interest

Compound Name: YX-2-107  
Cat. No.: B10821831

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## Introduction

**YX-2-107** is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Cyclin-Dependent Kinase 6 (CDK6).[1][2] As a bifunctional molecule, **YX-2-107** recruits the E3 ubiquitin ligase Cereblon (CRBN) to CDK6, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4] This targeted degradation of CDK6 inhibits downstream signaling pathways, including the phosphorylation of the Retinoblastoma (RB) protein and the expression of the transcription factor FOXM1, ultimately leading to cell cycle arrest in the S-phase.[1][2][5] Given its high selectivity and potency (IC<sub>50</sub> = 4.4 nM for CDK6 degradation), **YX-2-107** is a valuable tool for studying CDK6-dependent processes and holds therapeutic potential, particularly in hematologic malignancies like Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2][3]

This document provides detailed protocols for the preparation, storage, and handling of **YX-2-107** stock solutions to ensure experimental reproducibility and accuracy.

## Chemical and Physical Properties

A clear understanding of the physicochemical properties of **YX-2-107** is essential for accurate stock solution preparation.

Property	Value	Reference
Chemical Formula	C45H51N11O9	[3]
Molecular Weight	889.97 g/mol	[3][6]
CAS Number	2417408-46-7	[1][3]
Appearance	To be determined (typically a solid powder)	[3]
Purity	>98%	[3]

## Solubility

The solubility of **YX-2-107** is critical for preparing homogeneous stock solutions. The recommended solvent is Dimethyl Sulfoxide (DMSO). However, reported solubility values vary, which may be due to differences in the crystalline form of the solid material or the methods used for dissolution.

Solvent	Reported Solubility	Recommendations	Reference
DMSO	100 mg/mL	Ultrasonic treatment is recommended.	[7]
2.4 mg/mL (2.7 mM)	Sonication and heating are recommended.	[2]	
A 10 mM solution is commercially available.	This suggests good solubility at this concentration.	[1]	

Note: It is crucial to start with a lower concentration and gradually increase it if a higher concentration is needed, while carefully observing for complete dissolution. The use of sonication can aid in dissolving the compound.

## Experimental Protocols

## Materials and Equipment

- **YX-2-107** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer
- Sonicator (optional, but recommended)
- Pipettes and sterile filter tips
- Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

## Preparation of a 10 mM YX-2-107 Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a commonly used concentration for in vitro experiments.

- **Pre-weighing Preparation:** Before opening, bring the vial of **YX-2-107** powder to room temperature to prevent condensation.
- **Weighing:** Carefully weigh out 1 mg of **YX-2-107** powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
- **Solvent Addition:** Calculate the required volume of DMSO to achieve a 10 mM concentration.
  - $\text{Volume } (\mu\text{L}) = (\text{Mass (mg)} / \text{Molecular Weight (g/mol)}) * 1,000,000 / \text{Concentration (mM)}$
  - For 1 mg of **YX-2-107** (MW = 889.97 g/mol):
    - $\text{Volume } (\mu\text{L}) = (1 / 889.97) * 1,000,000 / 10 = 112.36 \mu\text{L}$
  - Add 112.4  $\mu\text{L}$  of anhydrous DMSO to the microcentrifuge tube containing the **YX-2-107** powder.

- Dissolution:
  - Vortex the solution vigorously for 1-2 minutes.
  - If the compound is not fully dissolved, sonicate the tube for 5-10 minutes. Gentle heating (up to 37°C) can also be applied, but care should be taken to avoid degradation.
  - Visually inspect the solution to ensure it is clear and free of any particulate matter.
- Aliquoting and Storage:
  - Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
  - Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

## Storage and Stability

Proper storage is crucial to maintain the integrity and activity of the **YX-2-107** stock solution.

Storage Condition	Duration	Reference
-80°C	6 months	<a href="#">[1]</a> <a href="#">[6]</a>
-20°C	1 month	<a href="#">[1]</a> <a href="#">[3]</a>

Note: Repeated freeze-thaw cycles should be avoided to prevent degradation of the compound.[\[1\]](#) The solid powder form of **YX-2-107** is stable for up to 3 years when stored at -20°C.[\[2\]](#)

## In Vitro and In Vivo Experimental Considerations

The prepared stock solution can be further diluted in an appropriate cell culture medium or vehicle for experimental use.

## In Vitro Experiments

For cell-based assays, the **YX-2-107** stock solution is typically diluted to the final working concentration in the cell culture medium.

Parameter	Concentration Range	Cell Lines	Duration	Reference
CDK6 Degradation	1.6 - 1000 nM	BV173	4 hours	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[8]</a>
Inhibition of S Phase	2000 nM	BV173, SUP-B15	48 hours	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
Inhibition of RB Phosphorylation and FOXM1 Expression	2000 nM	BV173, SUP-B15	72 hours	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>

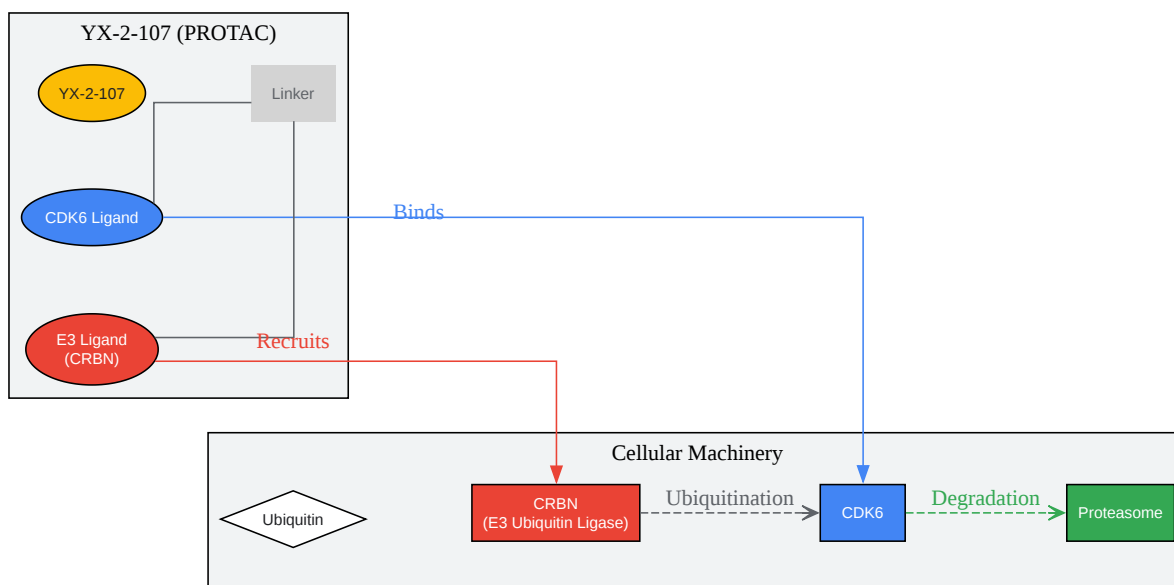
## In Vivo Experiments

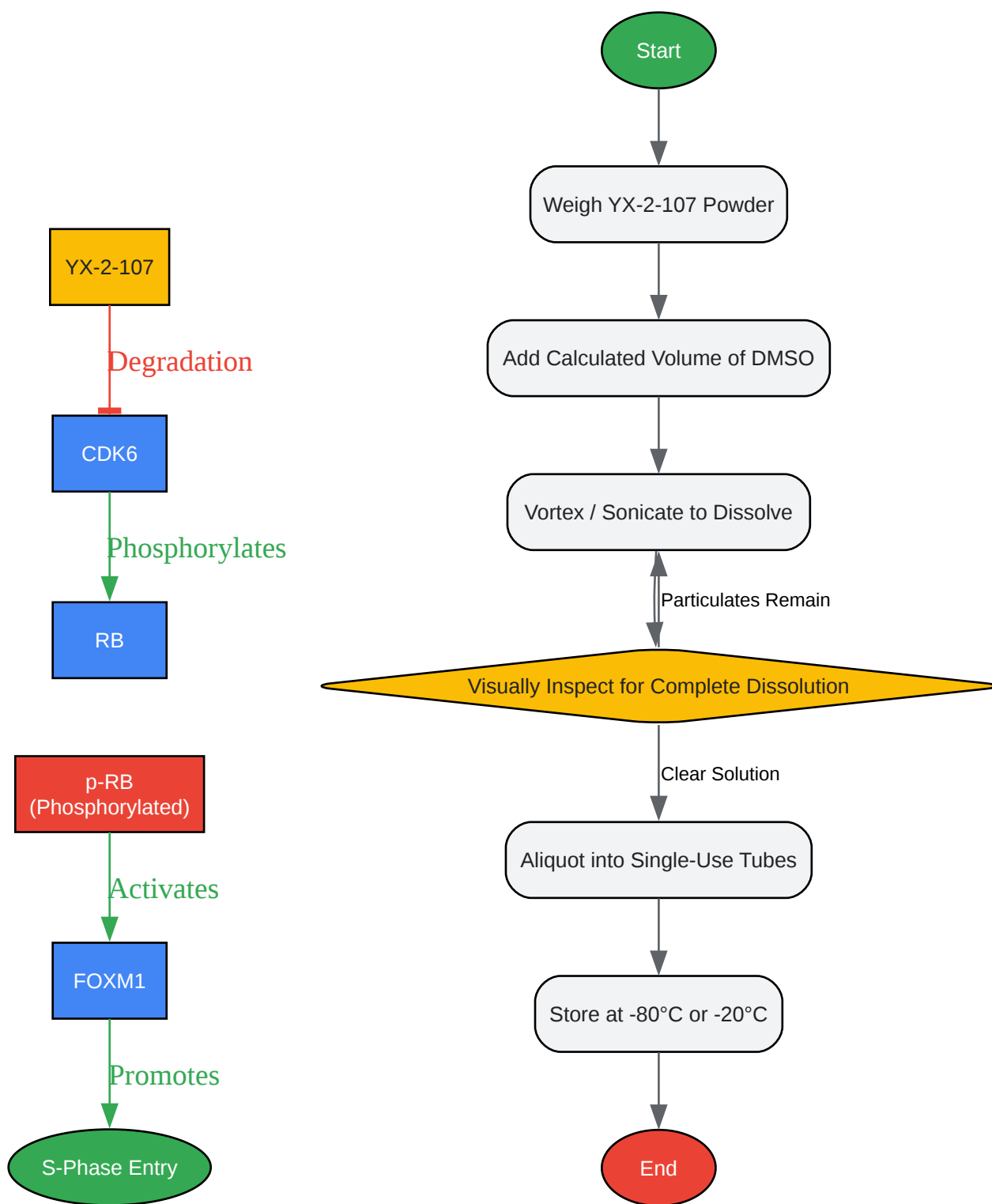
For animal studies, the **YX-2-107** stock solution needs to be formulated in a vehicle suitable for administration.

Parameter	Dose	Administration Route	Animal Model	Reference
Pharmacokinetic Study	10 mg/kg	Intraperitoneal (i.p.)	C57BL/6j mice	<a href="#">[1]</a>
Efficacy Study	150 mg/kg (daily for 3 days)	Intraperitoneal (i.p.)	NRG-SGM3 mice (Ph+ ALL xenografts)	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>

## Visualizations

### YX-2-107 Mechanism of Action





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